1-(Phenylsulfonyl)piperidine-4-carboxamide
Description
The Piperidine (B6355638) Scaffold: A Cornerstone in Contemporary Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and versatile scaffolds in medicinal chemistry. nih.govresearchgate.net Its prevalence is a testament to its favorable physicochemical properties and its ability to serve as a robust framework for the construction of a diverse array of therapeutic agents. The conformational flexibility of the piperidine ring, primarily adopting a chair conformation, allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. researchgate.net
The introduction of a piperidine moiety into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profiles. It can enhance aqueous solubility, modulate lipophilicity, and provide a handle for further chemical modification to fine-tune biological activity. researchgate.net The nitrogen atom within the ring can act as a basic center, which is often crucial for receptor binding and can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
The therapeutic impact of piperidine-containing drugs is vast, spanning a wide range of disease areas. Notable examples include analgesics, antipsychotics, antihistamines, and anticancer agents. nih.gov For instance, the potent synthetic opioid fentanyl features a piperidine core that is essential for its analgesic activity. wikipedia.org This widespread success has solidified the piperidine scaffold as a privileged structure in drug design, continually inspiring the development of new chemical entities.
Sulfonamide and Carboxamide Motifs: Key Players in Bioactive Molecules
The 1-(Phenylsulfonyl)piperidine-4-carboxamide structure is further distinguished by the presence of two critical functional groups: a sulfonamide and a carboxamide. Both motifs are independently recognized for their significant contributions to the biological activity of numerous pharmaceuticals.
The sulfonamide group (-SO₂NR₂) is a cornerstone in drug design, famously introduced with the advent of sulfa drugs, the first class of synthetic antibacterial agents. nih.govresearchgate.net This functional group is a versatile hydrogen bond donor and acceptor, enabling strong interactions with biological targets. nih.gov The geometry of the sulfonamide group, with its tetrahedral sulfur atom, provides a rigid and well-defined orientation for its substituents. Beyond their antimicrobial properties, sulfonamides are integral to drugs with a wide array of pharmacological activities, including antiviral, anti-inflammatory, and anticancer effects. nih.govresearchgate.net
The carboxamide group (-C(O)NR₂) is another fundamental functional group in medicinal chemistry, perhaps most notably as the linking unit in peptides and proteins. ontosight.ai Its ability to participate in hydrogen bonding through both the carbonyl oxygen and the amide N-H makes it a critical pharmacophore for target recognition. ontosight.ai The planarity of the amide bond restricts conformational freedom, which can be advantageous in designing molecules with high binding affinity and selectivity. Carboxamide-containing compounds have found applications as enzyme inhibitors, receptor modulators, and have been incorporated into drugs for a multitude of diseases. ontosight.ai
The combination of the piperidine scaffold with both sulfonamide and carboxamide functionalities in this compound creates a molecule with a rich potential for diverse biological interactions.
A Historical Look at Research on this compound and its Analogs
While dedicated research specifically focused on this compound is not extensively documented in publicly available literature, a historical perspective can be constructed by examining the research on its structural analogs. This approach allows for inferences about the potential biological activities and therapeutic applications of the parent compound.
Early investigations into related structures can be seen in the broader exploration of piperidine-containing compounds. For example, research into piperidine-4-carboxamide derivatives has shown their potential as central nervous system (CNS) agents. Studies have identified certain analogs as potent dopamine (B1211576) reuptake inhibitors, suggesting potential applications in conditions like Parkinson's disease or depression. researchgate.net Furthermore, some derivatives have demonstrated analgesic properties in preclinical models. researchgate.net
More recently, research has focused on analogs where the phenylsulfonyl and carboxamide moieties are modified. A notable example is the investigation of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as inhibitors of human carbonic anhydrase (hCA). nih.gov Certain compounds in this class have shown potent and selective inhibition of tumor-associated hCA isoforms, highlighting a potential application in oncology. nih.gov
Another area of relevant research involves analogs with substitutions on the phenylsulfonyl group. For instance, compounds like 1-(4-chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-3-carboxamide have been synthesized and investigated for their potential biological activities, leveraging the known pharmacophoric contributions of the substituted sulfonamide and the dimethoxyphenyl group. ontosight.ai
The synthesis of various phenylsulfonyl hydrazide derivatives has also been a focus, with some analogs showing promising anti-inflammatory activity through the inhibition of prostaglandin (B15479496) E₂ production. nih.gov While not direct analogs of the carboxamide, this research highlights the biological potential of the phenylsulfonyl moiety when attached to a nitrogen-containing scaffold.
This body of research on related analogs provides a strong rationale for the investigation of this compound, suggesting that it may possess interesting and therapeutically relevant biological properties.
Identifying Unexplored Research Avenues and Future Opportunities
The relative lack of focused research on this compound presents a fertile ground for new discoveries in medicinal chemistry. The existing knowledge of its constituent motifs and the biological activities of its analogs point towards several promising, yet underexplored, research avenues.
Table 1: Potential Research Directions for this compound
| Research Area | Rationale | Potential Therapeutic Applications |
| Neurological and Psychiatric Disorders | The piperidine-4-carboxamide core is present in compounds with CNS activity, including dopamine reuptake inhibition. researchgate.net | Parkinson's disease, depression, anxiety, neuropathic pain. |
| Oncology | Analogs have shown potent and selective inhibition of tumor-associated carbonic anhydrase isoforms. nih.gov | Various cancers characterized by hypoxic tumors. |
| Inflammatory Diseases | Related phenylsulfonyl derivatives have demonstrated anti-inflammatory properties. nih.gov | Arthritis, inflammatory bowel disease, and other inflammatory conditions. |
| Infectious Diseases | The sulfonamide motif is a well-established antibacterial pharmacophore. nih.govresearchgate.net | Bacterial infections, potentially with novel mechanisms of action. |
A systematic exploration of the structure-activity relationships (SAR) of this compound is a critical next step. This would involve the synthesis and biological evaluation of a library of analogs with modifications at several key positions:
Substitutions on the phenyl ring of the phenylsulfonyl group to modulate electronic and steric properties.
Alterations to the carboxamide moiety, including N-alkylation and N-arylation, to explore different binding interactions.
Introduction of substituents on the piperidine ring to probe the impact of stereochemistry and conformational restriction on biological activity.
Furthermore, computational studies, such as molecular docking and dynamic simulations, could be employed to predict potential biological targets and guide the design of more potent and selective analogs. The development of efficient and scalable synthetic routes to this compound and its derivatives will also be crucial to facilitate these research efforts.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c13-12(15)10-6-8-14(9-7-10)18(16,17)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMBBKYTKBLPEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1 Phenylsulfonyl Piperidine 4 Carboxamide and Its Derivatives
General Synthetic Routes to the Piperidine-4-carboxamide Core Scaffold
The piperidine-4-carboxamide scaffold is the central building block. Its synthesis involves the construction of the saturated nitrogen-containing ring followed by the installation of the carboxamide group at the C4 position.
The piperidine (B6355638) ring is a ubiquitous feature in many natural products and pharmaceuticals, and numerous methods for its synthesis have been developed. whiterose.ac.ukresearchgate.net For the specific purpose of creating a 4-substituted piperidine, several key strategies are particularly effective.
One of the most direct and common methods is the catalytic hydrogenation of pyridine (B92270) derivatives. researchgate.netnih.gov Starting with a pyridine ring that already bears a carboxylate or a related functional group at the 4-position allows for the direct formation of the desired substituted piperidine skeleton. This approach benefits from the wide availability of substituted pyridines. researchgate.net
Another prevalent strategy involves intramolecular cyclization reactions. nih.gov These methods build the ring from an acyclic precursor that contains both the nitrogen atom and the necessary carbon chain. A classic example leading to a precursor for the target scaffold is the Dieckmann condensation of a diester, which can form a 4-piperidone. dtic.mil This ketone can then be further manipulated to introduce the carboxamide moiety. Additionally, modern methods like intramolecular hydroamination and other metal-catalyzed cyclizations of alkenyl amines provide efficient routes to functionalized piperidines. nih.govnih.gov
Table 1: Selected Methodologies for Piperidine Ring Construction
| Methodology | General Reaction | Key Features | Reference(s) |
|---|---|---|---|
| Pyridine Hydrogenation | Reduction of a substituted pyridine ring | High atom economy; suitable for large-scale synthesis. | researchgate.netnih.gov |
| Dieckmann Condensation | Intramolecular cyclization of a diester | Forms a β-keto ester, a versatile intermediate (4-piperidone precursor). | dtic.mil |
| Intramolecular Cyclization | Ring closure of an acyclic amine precursor | High stereo- and regioselectivity is achievable with modern catalysts. | nih.gov |
| Cycloaddition Reactions | [4+2] or [3+2] cycloadditions | Constructs the ring in a single, often stereocontrolled, step. | dtic.mil |
Once the piperidine ring with a carboxylic acid or ester at the 4-position is secured, the next step is the formation of the primary carboxamide. This transformation is typically straightforward and can be achieved through several standard protocols.
The most common approach is the amidation of a carboxylic acid. This involves activating the carboxylic acid group of a precursor like piperidine-4-carboxylic acid and then reacting it with an ammonia (B1221849) source. Standard peptide coupling reagents, such as 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are frequently used to facilitate this reaction in a one-pot procedure. nih.govunica.it
Alternatively, the carboxylic acid can be converted into a more reactive acyl halide, typically an acyl chloride, by treatment with reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride reacts readily with ammonia or ammonium (B1175870) hydroxide (B78521) to yield the desired carboxamide. rsc.org A similar strategy can be employed starting from an ester, such as ethyl piperidine-4-carboxylate (ethyl nipecotate), which can be converted to the primary amide via ammonolysis.
Regioselective Installation of the 1-(Phenylsulfonyl) Group
The introduction of the phenylsulfonyl group onto the piperidine nitrogen is a critical step that imparts specific physicochemical properties to the molecule. This reaction must be regioselective for the ring nitrogen.
The formation of a sulfonamide bond is a robust and well-established chemical transformation. The most widely used method for N-sulfonylation involves the reaction of a secondary amine, in this case, the piperidine nitrogen, with a sulfonyl chloride. organic-chemistry.org Benzenesulfonyl chloride is the standard reagent for introducing the phenylsulfonyl group. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. mdpi.com
While sulfonyl chlorides are most common, other sulfonating agents can also be employed. These include sulfonyl fluorides, which can be activated by Lewis acids or specific catalyst systems, and sulfonyl azides, which can react with amines under metal-free conditions. organic-chemistry.orgacs.org
Table 2: Common Reagents for N-Sulfonylation
| Reagent Class | Example Reagent | Typical Conditions | Reference(s) |
|---|---|---|---|
| Sulfonyl Halides | Benzenesulfonyl chloride | Aprotic solvent (DCM, THF), organic base (e.g., triethylamine). | mdpi.com |
| Sulfonic Anhydrides | Benzenesulfonic anhydride | Similar to sulfonyl chlorides, often more reactive. |
| Sulfonyl Azides | Phenylsulfonyl azide (B81097) | Can be used under metal-free conditions. | acs.org |
The timing of the sulfonylation step is a key strategic decision. The reaction can be performed either before or after the formation of the carboxamide.
Strategy A: Sulfonylation followed by Amidation: In this route, a precursor such as piperidine-4-carboxylic acid sigmaaldrich.com or its corresponding ester is first N-sulfonylated with benzenesulfonyl chloride and a base. The resulting intermediate, 1-(phenylsulfonyl)piperidine-4-carboxylic acid, is then converted to the target carboxamide using the amidation methods described previously (e.g., EDCI coupling with ammonia).
Strategy B: Amidation followed by Sulfonylation: Alternatively, the core scaffold, piperidine-4-carboxamide, is synthesized first. This intermediate is then subjected to N-sulfonylation. The secondary amine of the piperidine ring is significantly more nucleophilic than the amide nitrogen, ensuring high regioselectivity for the desired product under standard sulfonylation conditions.
Diversification and Derivatization Strategies at the Carboxamide Nitrogen
To explore structure-activity relationships or modify the compound's properties, derivatives are often synthesized by introducing various substituents at the carboxamide nitrogen. This creates a family of related compounds with N-substituted carboxamide moieties (-CONH-R or -CONR¹R²).
The most efficient and modular approach to achieve this diversification is to use 1-(phenylsulfonyl)piperidine-4-carboxylic acid as a common intermediate. sigmaaldrich.com This acid can be coupled with a diverse array of primary or secondary amines using standard amide bond-forming conditions, such as those employing EDCI or other coupling agents. nih.govunica.it This strategy allows for the rapid generation of a library of analogues by simply changing the amine coupling partner in the final step. Research on related structures has demonstrated this approach by reacting a similar carboxylic acid intermediate with various substituted benzylamines and piperazines to produce a wide range of final compounds. nih.govunica.it This highlights the robustness of this derivatization method.
Table 3: Examples of Derivatization at the Carboxamide Nitrogen
| Amine Reactant | Resulting Carboxamide Moiety | Synthetic Method | Reference(s) |
|---|---|---|---|
| Ammonia (NH₃) | -CONH₂ (Primary Amide) | Amide coupling from carboxylic acid | nih.gov |
| Benzylamine (B48309) | -CONH-CH₂-Ph | Amide coupling from carboxylic acid | nih.gov |
| 4-Chlorobenzylamine | -CONH-CH₂-(p-Cl-Ph) | Amide coupling from carboxylic acid | unica.it |
Amide Coupling Reaction Techniques and Optimizations
The formation of the amide bond in 1-(phenylsulfonyl)piperidine-4-carboxamide and its derivatives is a critical step in their synthesis. This transformation is typically achieved by coupling 1-(phenylsulfonyl)piperidine-4-carboxylic acid with an appropriate amine. To facilitate this reaction, which does not proceed spontaneously under ambient conditions, the carboxylic acid must first be activated. luxembourg-bio.com
A variety of coupling reagents have been developed for this purpose, each with its own set of advantages and disadvantages. hepatochem.com Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), are among the earliest and most widely used coupling reagents. The reaction mechanism involves the carboxylic acid adding to the carbodiimide (B86325) to form an O-acylisourea intermediate. This activated intermediate can then react with an amine to form the desired amide. luxembourg-bio.com To mitigate side reactions and potential racemization, additives like 1-hydroxybenzotriazole (HOBt) are often employed. nih.gov
Phosphonium and aminium-based reagents represent an improvement over carbodiimide methods, often providing higher yields and cleaner reactions. hepatochem.com Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for amide bond formation. growingscience.com
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Factors such as the choice of solvent, temperature, and the stoichiometry of the reagents can have a significant impact on the reaction outcome. For instance, polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly used for amide coupling reactions. who.intresearchgate.net The use of an appropriate base, such as N,N-diisopropylethylamine (DIPEA), is often necessary to neutralize the acid formed during the reaction and to facilitate the coupling process. growingscience.comresearchgate.net
Recent advancements in amide bond formation include the development of catalytic methods. growingscience.com For example, the use of 2-chloroimidazolium chloride as a coupling reagent under mild conditions has been shown to be effective for a wide range of substrates. researchgate.net Green chemistry approaches, such as using polyethylene (B3416737) glycol (PEG-400) as a reaction medium, have also been explored to develop more environmentally friendly protocols. cbijournal.comresearchgate.net
Incorporation of Diverse R-groups (e.g., N-substituted aryl, N-alkyl, heteroaryl variants)
The versatility of the this compound scaffold allows for the introduction of a wide array of substituents at the amide nitrogen (R-groups), leading to the generation of diverse chemical libraries. nih.gov
N-substituted aryl derivatives: The synthesis of N-aryl derivatives is commonly achieved through the amide coupling of 1-(phenylsulfonyl)piperidine-4-carboxylic acid with various substituted anilines. For example, coupling with 3,4-dimethoxyphenylamine yields N-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)piperidine-4-carboxamide. ontosight.ai The electronic nature of the substituents on the aniline (B41778) can influence the reactivity and the properties of the final product.
N-alkyl derivatives: Similarly, N-alkyl derivatives can be prepared by coupling the parent carboxylic acid with a range of primary and secondary alkylamines. nih.gov This approach allows for the introduction of various alkyl chains, including linear, branched, and cyclic systems. For instance, reaction with benzylamine derivatives leads to the corresponding N-benzyl amides. nih.gov
N-heteroaryl variants: The incorporation of heteroaryl moieties can be accomplished by using heteroaryl-containing amines in the amide coupling reaction. This strategy provides access to a broad spectrum of derivatives with potentially unique biological activities. nih.gov For example, coupling with amines bearing indole (B1671886) or other heterocyclic rings has been reported. spectrabase.com
Modification and Functionalization of the Phenylsulfonyl Moiety
The phenylsulfonyl group is another key component of the scaffold that can be readily modified to explore structure-activity relationships.
Positional Isomerism and Substituent Effects on the Phenyl Ring
The position of substituents on the phenyl ring of the phenylsulfonyl group can significantly impact the properties of the molecule. The introduction of substituents at the ortho, meta, or para positions can alter the electronic and steric characteristics of the entire molecule. For example, moving a trifluoromethyl group from the meta to the para position has been shown to have a minimal effect on activity in some contexts, whereas an ortho substitution can lead to a reduction in effect. nih.gov
Introduction of Halogen, Alkyl, and Electron-Withdrawing Groups
A variety of functional groups can be introduced onto the phenylsulfonyl ring to fine-tune the properties of the this compound derivatives.
Halogen Groups: Halogenated derivatives are frequently synthesized to explore the effects of electronegativity and steric bulk. nih.gov The synthesis of these compounds typically involves starting with the appropriately halogenated benzenesulfonyl chloride. For example, 4-chlorobenzenesulfonyl chloride can be reacted with piperidine-4-carboxamide derivatives to introduce a chloro-substituent on the phenyl ring. ontosight.ai
Alkyl Groups: Alkyl groups can be introduced using alkyl-substituted benzenesulfonyl chlorides in the initial sulfonylation step. These groups can influence the lipophilicity and steric profile of the molecule.
Electron-Withdrawing Groups: The introduction of strong electron-withdrawing groups, such as nitro (NO2) or cyano (CN) groups, can significantly alter the electronic properties of the phenylsulfonyl moiety. researchgate.netnih.gov These groups are typically incorporated by using the corresponding substituted benzenesulfonyl chlorides in the synthesis.
Post-Synthetic Functional Group Interconversions and Chemical Transformations
Following the initial synthesis of the this compound scaffold, further chemical transformations can be performed to introduce additional diversity. These post-synthetic modifications, known as functional group interconversions, allow for the conversion of one functional group into another. imperial.ac.uk
For example, a nitro group on the phenylsulfonyl ring can be reduced to an amino group, which can then be further functionalized. Similarly, ester groups can be hydrolyzed to carboxylic acids, which can then be converted to a variety of other functional groups. These transformations provide a powerful tool for expanding the chemical space around the core scaffold.
Analytical Techniques for Structural Elucidation and Purity Assessment
The characterization and confirmation of the structure and purity of this compound and its derivatives are essential. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for determining the chemical structure of these compounds. rsc.orgmdpi.com ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon framework of the molecule. Specific chemical shifts and coupling patterns can be used to confirm the presence of the piperidine ring, the phenylsulfonyl group, and the carboxamide linkage. spectrabase.comchemicalbook.comchemicalbook.comspectrabase.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which can further support the proposed structure. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. rsc.orgmdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the carbonyl (C=O) stretch of the amide and the sulfonyl (S=O) stretches of the sulfonamide group. researchgate.net
Chromatographic Techniques: Techniques such as thin-layer chromatography (TLC) and column chromatography are used to monitor the progress of reactions and to purify the final products. rsc.org High-performance liquid chromatography (HPLC) is often employed to assess the purity of the synthesized compounds.
Data Tables
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent | Acronym | Class |
| Dicyclohexylcarbodiimide | DCC | Carbodiimide |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Aminium |
| 1-Hydroxybenzotriazole | HOBt | Additive |
| N,N-Diisopropylethylamine | DIPEA | Base |
Table 2: Spectroscopic Data for Representative Structures
| Compound | Technique | Key Signals |
| 1-(Phenylsulfonyl)piperidine (B86637) | ¹H NMR | δ 7.84 (dd, 2H), 7.58 (dd, 1H), 7.56–7.50 (m, 2H), 3.25 (t, 4H), 1.80–1.68 (m, 4H), 1.64–1.53 (m, 2H) rsc.org |
| 1-(Phenylsulfonyl)piperidine | ¹³C NMR | δ 137.01, 132.55, 129.00, 127.50, 47.93, 25.24, 23.50 rsc.org |
| 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | ¹H NMR | δ 7.78–7.70 (m, 3H), 7.70–7.61 (m, 2H), 6.89 (d, 1H), 6.72 (d, 1H), 3.75 (s, 3H), 3.71 (d, 6H), 3.34 (s, 2H), 2.88 (s, 4H), 2.43 (s, 4H) mdpi.com |
| 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | ¹³C NMR | δ 153.02, 152.40, 142.23, 135.31, 133.72, 129.86, 128.05, 128.00, 125.08, 123.52, 108.03, 61.34, 60.73, 56.22, 55.66, 51.87, 46.46 mdpi.com |
Chromatographic Separation Methods (e.g., HPLC, TLC, Column Chromatography)
The purification and analysis of this compound and its analogues heavily rely on various chromatographic techniques. These methods are essential for isolating the target compound from reaction mixtures and verifying its purity.
Thin-Layer Chromatography (TLC): TLC is a fundamental technique for monitoring the progress of the synthesis of this compound. It allows for the rapid qualitative assessment of the presence of starting materials, intermediates, and the final product. A common stationary phase for this purpose is silica (B1680970) gel F-254. The choice of the mobile phase is critical for achieving good separation. A mixture of ethyl acetate (B1210297) and n-hexane is frequently employed, with the polarity being adjusted based on the specific derivative. nih.gov For instance, a solvent system of 3:5 ethyl acetate to n-hexane has been used for related benzimidazole (B57391) derivatives. nih.gov Visualization of the spots on the TLC plate is typically achieved under UV light (254 nm), and further analysis can be done using staining agents like potassium permanganate (B83412) or p-anisaldehyde solutions followed by heating. nih.gov
Column Chromatography: For the preparative purification of this compound, column chromatography is the method of choice. This technique uses a stationary phase, typically silica gel (100-200 or 200-300 mesh), packed into a column. acs.org The crude product is loaded onto the column and eluted with a suitable solvent system. Similar to TLC, mixtures of ethyl acetate and hexane (B92381) are common eluents, often applied as a gradient to effectively separate the desired compound from impurities. acs.orgrsc.org The fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for determining the purity of this compound and for quantitative analysis. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.
| Parameter | Typical Conditions |
| Column | C18 (e.g., Inertsil C18, 250 x 4.6 mm) |
| Mobile Phase | A mixture of acetonitrile (B52724) and water |
| Additives | Phosphoric acid or formic acid (for MS compatibility) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength |
| Temperature | Maintained at a constant temperature (e.g., 30°C) |
For instance, a method for analyzing piperidine derivatives uses a C18 column with a mobile phase of acetonitrile and water containing 0.1% phosphoric acid. researcher.lifenih.gov The gradient and specific composition of the mobile phase are optimized to achieve the best separation.
Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy, Mass Spectrometry)
The structural confirmation of this compound is unequivocally established through a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure. The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the phenylsulfonyl group and the piperidine ring.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl H (ortho to SO₂) | ~7.8 | Doublet of doublets |
| Phenyl H (meta, para to SO₂) | ~7.5-7.6 | Multiplet |
| Piperidine H (axial, adjacent to N) | ~3.7 | Multiplet |
| Piperidine H (equatorial, adjacent to N) | ~2.5 | Multiplet |
| Piperidine H (at C4) | ~2.3-2.5 | Multiplet |
| Piperidine H (other) | ~1.8-2.0 | Multiplet |
| Amide NH₂ | ~5.5-7.5 | Broad singlet |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carbonyl C (C=O) | ~175 |
| Phenyl C (ipso to SO₂) | ~137 |
| Phenyl C (para to SO₂) | ~133 |
| Phenyl C (ortho to SO₂) | ~129 |
| Phenyl C (meta to SO₂) | ~127 |
| Piperidine C (adjacent to N) | ~46 |
| Piperidine C (at C4) | ~40-42 |
| Piperidine C (other) | ~28-30 |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are expected in the following regions:
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| N-H (Amide) | Stretching | 3400-3200 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| C=O (Amide) | Stretching | 1680-1630 |
| S=O (Sulfonamide) | Asymmetric Stretching | 1350-1300 |
| S=O (Sulfonamide) | Symmetric Stretching | 1170-1150 |
The wavenumbers of the C=O, S=O, and N-H stretching vibrations are sensitive to the molecular structure and can be influenced by substituent effects. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₂H₁₆N₂O₃S), the expected molecular weight is approximately 268.33 g/mol . In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be detected as the protonated molecular ion [M+H]⁺ at m/z 269. rsc.org
Structure Activity Relationship Sar Studies of 1 Phenylsulfonyl Piperidine 4 Carboxamide Analogs
Influence of Structural Modifications on the Piperidine (B6355638) Ring System
The piperidine ring is a common motif in pharmaceuticals, and its conformation and substitution patterns are critical determinants of biological activity. nih.gov In the context of 1-(phenylsulfonyl)piperidine-4-carboxamide, the piperidine core acts as a rigid spacer, orienting the phenylsulfonyl and carboxamide moieties into specific vectors for optimal interaction with a biological target.
Stereochemistry plays a pivotal role in drug action as biological systems, such as enzymes and receptors, are inherently chiral. nih.gov Enantiomers of a chiral drug can exhibit significant differences in their pharmacokinetics, pharmacodynamics, potency, and toxicity. biomedgrid.com For instance, the therapeutic action of the antihypertensive drug methyldopa (B1676449) resides in its S-isomer, while the R-isomer of the anti-arthritic drug penicillamine (B1679230) is highly toxic with no therapeutic benefit. biomedgrid.com
Although specific enantiomeric studies on this compound were not found, the principles of stereochemistry are directly applicable. If a substituent introduced on the piperidine ring creates a chiral center, the resulting enantiomers would likely display different biological profiles. This is because one enantiomer may fit into a chiral receptor binding site more effectively than the other. nih.gov Studies on related piperidin-4-one derivatives have demonstrated that the stereochemical arrangement has a pronounced effect on their antibacterial, antifungal, and anthelmintic activities. nih.gov Therefore, it is highly probable that the stereoisomers of substituted this compound analogs would also exhibit stereoselective biological activity. biomedgrid.com
Critical Role of the Phenylsulfonyl Moiety in Ligand-Target Interactions
The phenylsulfonyl group is a key component of the scaffold, often involved in critical interactions with the target protein. ebi.ac.uk The sulfonamide portion of this moiety is a strong hydrogen bond acceptor (via the oxygen atoms) and a hydrogen bond donor (via the NH group, if present), allowing it to form strong, specific interactions that anchor the ligand in the binding pocket. unina.it Furthermore, research has shown that the sulfonamide NH group can engage in favorable through-space NH–π interactions with electron-rich aromatic rings within a protein, which can be fine-tuned by substituents on the flanking rings. vu.nl
Modifying the phenyl ring of the phenylsulfonyl moiety with various substituents allows for the systematic probing of a receptor's binding site and the tuning of a compound's activity. These modifications alter the electronic and steric profile of the molecule. Electron-withdrawing groups (e.g., nitro, cyano, halogens) decrease the electron density of the phenyl ring, while electron-donating groups (e.g., methyl, methoxy) increase it. These electronic changes can influence the strength of interactions like hydrogen bonds and π-stacking. vu.nl
Steric properties relate to the size and shape of the substituents. Bulky groups can provide enhanced binding through increased van der Waals contacts if they fit into a corresponding hydrophobic pocket. Conversely, a group that is too large may cause a steric clash with the receptor, reducing or abolishing activity. nih.gov Quantitative structure-activity relationship (QSAR) studies on some 4-phenyl-1-benzenesulfonylimidazolidinones showed that increasing the volume of substituents on the phenylsulfonyl ring enhanced cytotoxic activity, highlighting the importance of steric factors. nih.gov
The nature and position of substituents on the phenyl ring can have a dramatic effect on biological activity. In a study of benzenesulfonamide-containing phenylalanine derivatives as HIV-1 capsid inhibitors, specific substitutions on the phenylsulfonyl ring led to significant variations in potency. nih.gov While the unsubstituted analog showed an EC₅₀ of 6.23 µM, halogenation at the 4-position with bromine or chlorine led to a decrease in activity (EC₅₀ = 8.21 µM and 9.88 µM, respectively). nih.gov
The effect of a nitro (NO₂) group was highly dependent on its position. A 4-nitro substitution resulted in a near-complete loss of activity, whereas moving the nitro group to the 2- or 3-position restored activity, indicating that the substituent's position is critical for productive interactions. nih.gov This suggests that a bulky, electron-withdrawing group at the para-position may be detrimental, possibly due to steric hindrance or an unfavorable electronic interaction in that specific region of the binding site. nih.gov Similar findings in other sulfonyl piperidine carboxamide derivatives showed that rings with electron-withdrawing groups like nitro, cyano, or bromo generally exhibit increased relative activity. researchgate.net
The following table summarizes the structure-activity relationship for substitutions on the phenyl ring of a benzenesulfonamide (B165840) analog series against HIV-1. nih.gov
| Compound ID | Substituent (Position) | EC₅₀ (µM) |
| 6a | H (Unsubstituted) | 6.23 |
| 6b | 4-Fluoro | 6.81 |
| 6c | 4-Chloro | 9.88 |
| 6d | 4-Bromo | 8.21 |
| 6g | 4-Methyl | 6.26 |
| 6f | 4-Methoxy | 10.36 |
| 6l | 4-Nitro | >37.98 |
| 6m | 2-Nitro | 8.74 |
| 6n | 3-Nitro | 8.93 |
| Data sourced from a study on benzenesulfonamide-containing phenylalanine derivatives as HIV-1 inhibitors. nih.gov |
Pharmacological Implications of Substitutions at the Carboxamide Nitrogen
The primary carboxamide group (-CONH₂) provides a crucial hydrogen bonding point. Substitution on the carboxamide nitrogen with alkyl or aryl groups (forming a secondary or tertiary amide) allows for the exploration of additional regions within the ligand-binding pocket, potentially leading to enhanced potency and selectivity.
Introducing N-alkyl or N-aryl substituents allows the molecule to extend into new sub-pockets of the target protein. The nature of these substituents can dictate the resulting pharmacological profile. For example, in studies of sulfonylpiperazine analogs, which share features with the this compound scaffold, modifications to an amide portion of the molecule significantly altered potency and selectivity for different nicotinic acetylcholine (B1216132) receptor subtypes. nih.gov The addition of a methoxybenzyl group to the amide produced a significant change in potency, while other aromatic substitutions like pyrazole (B372694) drastically reduced it. nih.gov This demonstrates that both the size and electronic nature of the N-substituent are critical.
Research on N-(2-aminoethyl)piperidine-4-carboxamide scaffolds also highlights the potential of this position for modification. In that series, complex N-substituents were synthesized that led to compounds with potent anti-proliferative abilities against cancer cell lines. nih.gov These findings suggest that appending carefully selected N-alkyl and N-aryl groups to the this compound core is a viable strategy for modulating pharmacological activity by accessing additional binding interactions.
Significance of Linker Lengths and Conformational Flexibility
In a study of a closely related series, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, researchers investigated the impact of varying the "tail" of the inhibitors, which is analogous to modifying linker groups. nih.gov The flexibility and hydrophilicity of these appended groups were found to be crucial for enhancing inhibitory activity and selectivity. nih.gov For instance, the introduction of piperazine (B1678402) and benzylamine (B48309) amides as linker extensions improved interactions with the target enzyme, human carbonic annhydrase (hCA). nih.gov This suggests that an optimal linker length and degree of flexibility are necessary to position the terminal chemical groups in a way that they can form advantageous interactions within the hydrophilic and hydrophobic regions of the enzyme's active site. nih.gov
The following table summarizes the conceptual relationship between linker properties and biological activity for analogs of this scaffold:
| Linker/Substituent Property | Effect on Conformation | Potential Impact on Biological Activity |
| Short, Rigid Linker | Constrains the molecule to a specific conformation. | May increase potency if the constrained conformation is the bioactive one; may decrease potency if it is not. |
| Long, Flexible Linker | Allows for a wider range of accessible conformations. | May allow for optimal positioning within a binding site but can incur an entropic penalty upon binding. |
| Introduction of Bulky Groups | Can restrict rotation around single bonds, reducing flexibility. | Can enhance selectivity by preventing binding to off-target sites with smaller binding pockets. |
| Polar Functional Groups in Linker | Can form specific hydrogen bonds or other polar interactions. | Can increase binding affinity and improve pharmacokinetic properties. |
Conformational Analysis and Elucidation of Bioactive Conformations
Conformational analysis is a critical component in understanding the structure-activity relationships of this compound analogs. It involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The goal is to identify the "bioactive conformation," which is the specific three-dimensional structure that a molecule adopts when it binds to its biological target. ub.edu
The bioactive conformation is not necessarily the lowest energy or most populated conformation in solution. ub.edu However, for a molecule to be an effective drug, its bioactive conformation must be energetically accessible. ub.edu Computational methods, such as molecular dynamics simulations and quantum mechanical calculations, are often employed to explore the conformational landscape of a molecule and to estimate the energy penalty associated with adopting the bioactive conformation. ub.edu
For the related 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, docking and molecular dynamics studies were used to understand their binding to different isoforms of human carbonic anhydrase. nih.gov These studies revealed that the high selectivity of certain compounds for tumor-associated hCA isoforms was due to their ability to participate in favorable interactions within the active sites of these specific isoforms. nih.gov Such interactions are only possible when the molecule adopts a particular conformation that complements the topology of the binding site.
The process of elucidating the bioactive conformation often involves the following steps:
Generation of a Conformational Ensemble: Using computational tools to generate a wide range of possible conformations for the molecule.
Molecular Docking: Placing the different conformations into the binding site of the target protein to predict the most favorable binding poses.
Molecular Dynamics Simulations: Simulating the movement of the molecule within the binding site over time to assess the stability of the predicted binding pose.
Comparison with SAR Data: Correlating the predicted binding conformations with the experimentally determined biological activities of a series of analogs.
The following table illustrates the key computational techniques used in conformational analysis and their roles in identifying the bioactive conformation.
| Computational Technique | Purpose | Outcome |
| Molecular Mechanics | Rapidly generates a large number of low-energy conformations. | Provides a broad overview of the accessible conformational space. |
| Quantum Mechanics | Provides a more accurate calculation of the energies of different conformations. | Helps to identify the most stable conformations in different environments. |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. | Identifies potential binding modes and key interactions. |
| Molecular Dynamics | Simulates the dynamic behavior of the molecule-target complex. | Assesses the stability of the binding pose and the role of flexibility. |
Preclinical Biological Activities and Mechanistic Insights
Anticancer and Antitumor Investigations
Synergistic Effects in Combination with Established Therapeutic Agents
Currently, there is a lack of published research specifically investigating the synergistic effects of 1-(Phenylsulfonyl)piperidine-4-carboxamide in combination with other established therapeutic agents.
Enzyme and Receptor Target Modulation Studies
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibitory Activity
While direct studies on this compound are not available, research on structurally related piperidine (B6355638) derivatives provides insights into its potential as a cholinesterase inhibitor. The piperidine nucleus is a common scaffold in the design of such inhibitors.
For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been evaluated for their anti-acetylcholinesterase (AChE) activity. In these studies, modifications to the benzamide (B126) moiety and the nitrogen of the piperidine ring significantly influenced inhibitory potency. One of the most potent compounds identified was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, which exhibited an IC50 value of 0.56 nM for AChE and showed high selectivity over butyrylcholinesterase (BuChE).
The presence of the phenylsulfonyl group in this compound suggests that it may interact with the active site of cholinesterases. However, the replacement of the benzyl (B1604629) group with a sulfonyl group directly on the piperidine nitrogen would alter the electronic and steric properties, likely affecting its binding affinity and inhibitory activity. Further studies are required to determine the precise inhibitory profile of this compound against AChE and BuChE.
Table 1: Cholinesterase Inhibitory Activity of a Structurally Related Piperidine Derivative
| Compound | Target Enzyme | IC50 (nM) |
|---|
This table presents data for a structurally related compound to infer potential activity, not for this compound itself.
Serotonin (B10506) Receptor (e.g., 5-HT6R) Antagonistic Properties
The 1-(phenylsulfonyl)piperidine (B86637) scaffold is a key pharmacophore in the development of serotonin 5-HT6 receptor (5-HT6R) antagonists, which are being investigated for their potential in treating cognitive deficits. The rationale for this lies in the ability of 5-HT6R antagonists to modulate multiple neurotransmitter systems, including the cholinergic system.
Several studies have explored derivatives of 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole as potent 5-HT6R antagonists. The phenylsulfonyl group plays a crucial role as a hydrogen-bond acceptor in the pharmacophore model, facilitating interaction with the receptor. The protonated nitrogen of the piperidine or piperazine (B1678402) ring is also considered critical for strong interaction with monoaminergic receptors.
While direct binding data for this compound at the 5-HT6R is not available, the presence of the 1-(phenylsulfonyl)piperidine core strongly suggests potential antagonistic properties at this receptor. The nature of the substituent at the 4-position of the piperidine ring is known to influence binding affinity and selectivity.
Table 2: Binding Affinity of Structurally Related Compounds for the 5-HT6 Receptor
| Compound | Receptor | Ki (nM) |
|---|---|---|
| Compound 17 (tacrine-phenylsulfonylindole hybrid) | 5-HT6R | 13 |
This table presents data for structurally related compounds to infer potential activity, not for this compound itself.
Inhibition of Viral Enzymes (e.g., Hepatitis C Virus NS5B Polymerase)
While direct inhibitory studies on this compound against the Hepatitis C Virus (HCV) NS5B polymerase are not extensively documented in publicly available research, the structurally related class of N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides has been identified as potent inhibitors of this essential viral enzyme. nih.gov The HCV NS5B polymerase is an RNA-dependent RNA polymerase crucial for the replication of the viral genome, making it a prime target for antiviral drug development.
Initial high-throughput screening identified (+/-) N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamide as a hit against the NS5B polymerase enzyme. nih.gov Subsequent optimization of this lead compound led to the identification of derivatives with potent replicon activities against HCV genotypes 1b and 1a. nih.gov For instance, (S)-N-sec-butyl-6-((R)-3-(4-(trifluoromethoxy)benzylcarbamoyl)-4-(4-(trifluoromethoxy)phenylsulfonyl)piperazin-1-yl)pyridazine-3-carboxamide demonstrated potent activity with EC50 values of 7 nM and 89 nM against genotypes 1b and 1a, respectively. nih.gov
The structure-activity relationship (SAR) studies of these analogs highlight the importance of the phenylsulfonylpiperazine core in binding to the enzyme. nih.govresearchgate.net The key interactions between these inhibitors and the HCV NS5B polymerase have been elucidated through co-crystal structures, revealing that the carboxamide moiety plays a significant role in establishing productive drug-target interactions, which contributes to their antiviral potency. researchgate.net Although these findings are for a piperazine derivative, the shared phenylsulfonyl and carboxamide functionalities suggest that the this compound scaffold could serve as a basis for the design of novel HCV NS5B inhibitors.
Modulation of Lipid-Metabolizing Enzymes (e.g., N-Acylphosphatidylethanolamine Phospholipase D)
Recent research has identified a series of benzothiazole (B30560) phenylsulfonyl-piperidine carboxamides as modulators of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). nih.govnih.gov NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids with diverse physiological functions.
High-throughput screening followed by lead optimization identified several benzothiazole phenylsulfonyl-piperidine carboxamides that act as activators of both mouse and human NAPE-PLD. nih.govnih.gov The activation of NAPE-PLD by these small molecules has been shown to enhance efferocytosis, the process of removing apoptotic cells, by macrophages. nih.govnih.gov This suggests a potential therapeutic application for NAPE-PLD activators in conditions characterized by defective efferocytosis, such as cardiometabolic diseases. vanderbilt.edu
The potency of these activators was evaluated, with two compounds, VU534 and VU533, emerging as the most potent, both exhibiting a half-maximal activation concentration (EC50) of 0.30 μM and achieving a greater than two-fold maximal induction of NAPE-PLD activity. nih.govacs.org The preliminary structure-activity relationship data indicated that a para-fluoro substitution on the phenylsulfonyl moiety and di-methyl substitution on the benzothiazole ring were favorable for activity. nih.gov
Below is an interactive data table summarizing the in vitro NAPE-PLD modulation by a selection of benzothiazole phenylsulfonyl-piperidine carboxamides. nih.govacs.org
| Compound | EC50 (μM) | Emax (fold increase) |
| VU534 | 0.30 | >2.0 |
| VU533 | 0.30 | >2.0 |
| Compound 3 | ≤1.1 | >1.7 |
| Compound 5 | ≤1.1 | >1.7 |
| Compound 6 | ≤1.1 | >1.7 |
| Compound 7 | ≤1.1 | >1.7 |
| VU212 | <10 | <1.6 |
| VU205 | Inactive | <1.2 |
| VU233 | Inactive | <1.2 |
EC50: concentration needed for 50% maximal activator effect. Emax: maximal efficacy expressed as fold increase in NAPE-PLD activity versus vehicle only.
Other Noteworthy Biological Activities (e.g., Antioxidant, Anti-inflammatory, Analgesic)
The piperidine-4-carboxamide scaffold is a constituent of various biologically active compounds, and derivatives have been investigated for several other pharmacological activities.
Anti-inflammatory Activity: Derivatives of piperidine-4-carboxamide have demonstrated considerable anti-inflammatory effects in preclinical models. researchgate.net For instance, halogenated derivatives of piperidine-4-carboxamide were evaluated for their ability to inhibit carrageenan-induced paw edema in rats. researchgate.net The chloro and bromo derivatives showed potent anti-inflammatory activity, comparable to the standard drug acetylsalicylic acid. researchgate.net The anti-inflammatory properties of phenylpiperidine derivatives have also been reported, with some compounds exhibiting activity comparable to phenylbutazone. nih.gov The mechanism of action is hypothesized to involve the inhibition of prostaglandins. researchgate.net
Analgesic Activity: The piperidine ring is a well-known pharmacophore in many analgesic agents. pjps.pkijnrd.org Studies on derivatives of piperidine-4-carboxamide have shown that these compounds can possess analgesic properties. researchgate.net For example, various synthetic quaternary salts of alkyl piperidine have been explored for their analgesic activity using the tail immersion method, with some derivatives showing significant effects. pjps.pk The analgesic potency of ethyl 4-phenylpiperidine-4-carboxylates has also been demonstrated in rats. nih.gov
Methodological Approaches in Preclinical Biological Evaluation
The preclinical evaluation of compounds like this compound for their biological activities involves a range of established in vitro and cell-based assays.
Enzyme inhibition assays are fundamental in determining the potency and mechanism of action of a compound against a specific enzyme target. nih.gov The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. wikipedia.org
The determination of IC50 involves measuring the enzymatic activity at various concentrations of the inhibitor. biorender.com This is typically done by constructing a dose-response curve where the enzyme activity is plotted against the logarithm of the inhibitor concentration. isirv.org Various detection methods can be employed, including spectrophotometry, fluorescence, or luminescence, depending on the enzyme and substrate used. isirv.org
For viral polymerases like HCV NS5B, inhibition assays often utilize radio-labeled or fluorescently-labeled nucleotides to monitor the synthesis of RNA. The reduction in the incorporation of these labels in the presence of the inhibitor is a measure of its activity.
Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context and for assessing its potential cytotoxicity. nih.gov
Cell Viability Assays: These assays are essential to distinguish between true antiviral or modulatory effects and those caused by cytotoxicity. youtube.com Common methods include the MTT or XTT assays, which measure the metabolic activity of viable cells through the enzymatic conversion of a tetrazolium salt into a colored formazan (B1609692) product. nih.gov A decrease in the colored product indicates reduced cell viability. youtube.com Cytotoxicity testing is run in parallel with antiviral assays, where cells are treated with the compound in the absence of the virus. virologyresearchservices.com
Reporter Gene Assays: These assays are powerful tools for studying the modulation of specific cellular pathways or gene expression. indigobiosciences.comdanaher.com A reporter gene, such as luciferase or β-galactosidase, is placed under the control of a regulatory element of interest. nih.gov The activity of the reporter enzyme, which can be easily measured, reflects the activity of the targeted pathway. bmglabtech.com For instance, to study the modulation of an enzyme's activity within a cell, a reporter gene could be linked to a promoter that is responsive to the downstream effects of that enzyme.
Transcriptomic analysis, the study of the complete set of RNA transcripts in a cell, provides a global view of the changes in gene expression induced by a compound. researchgate.net This high-content approach is valuable in preclinical toxicology for understanding mechanisms of action and predicting potential toxicities. nih.gov
By comparing the gene expression profiles of cells treated with the compound to untreated cells, researchers can identify which cellular pathways are affected. mdpi.com For example, if a compound is an enzyme modulator, transcriptomic analysis can reveal the downstream consequences of this modulation on gene networks involved in various biological processes. mdpi.com This can help in elucidating the compound's broader biological effects beyond its primary target. researchgate.net
Computational Approaches in the Study of 1 Phenylsulfonyl Piperidine 4 Carboxamide and Its Analogs
Molecular Docking Investigations
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the structural basis of a ligand's biological activity.
Molecular docking simulations have been instrumental in elucidating how analogs of 1-(Phenylsulfonyl)piperidine-4-carboxamide interact with their biological targets. For instance, in studies involving derivatives as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), docking has revealed key binding patterns. tubitak.gov.tr These simulations can identify specific amino acid residues within the active site that form crucial interactions—such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking—with the ligand. tubitak.gov.trresearchgate.net For a series of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, docking studies identified that the most potent compounds formed significant interactions within the active sites of both AChE and BChE. tubitak.gov.tr Similarly, docking studies on related 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides against human carbonic anhydrase (hCA) isoforms detailed how subtle changes to the carboxamide "tail" of the molecule could drastically alter binding modes within the different enzyme active sites. nih.gov
A primary output of molecular docking is the estimation of binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol), which helps to rank potential drug candidates. longdom.org Lower binding energy values typically suggest a more stable and favorable interaction between the ligand and the protein. researchgate.net In the investigation of piperidine-4-carbohydrazide (B1297472) derivatives against cholinesterase enzymes, the docking software AutoDock Vina was used to calculate these binding affinities, allowing researchers to correlate the predicted scores with experimentally determined inhibitory activities (IC₅₀ values). tubitak.gov.tr The most potent inhibitors in the series consistently showed the most favorable binding energies in the simulations. tubitak.gov.tr This approach allows for a direct comparison of different analogs, highlighting the structural features that contribute to stronger binding. tubitak.gov.trnih.gov
| Compound Derivative | Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Compound 4g (4-methylbenzenesulfonyl derivative) | Acetylcholinesterase (AChE) | -11.2 | TYR121, TRP279, TYR334 |
| Compound 4m (4-fluorobenzenesulfonyl derivative) | Acetylcholinesterase (AChE) | -10.9 | TYR70, TYR121, TRP279 |
| Compound 4i (4-chlorobenzenesulfonyl derivative) | Butyrylcholinesterase (BChE) | -11.5 | TRP82, TYR128, PHE329 |
| Compound 4n (4-bromobenzenesulfonyl derivative) | Butyrylcholinesterase (BChE) | -11.2 | TRP82, TYR332 |
This table presents illustrative data based on findings for related carbohydrazide (B1668358) derivatives to demonstrate the output of docking studies. tubitak.gov.tr
Molecular Dynamics Simulations for Conformational Sampling and Stability
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements and conformational changes of the system over time. mdpi.com MD simulations are frequently employed after docking to validate the stability of the predicted binding pose. nih.govmdpi.com By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains securely bound within the active site or if it dissociates. nih.govnih.gov
For piperidine (B6355638) and piperazine-based compounds, MD simulations have been used to confirm the stability of docked poses and to identify the most persistent and crucial amino acid interactions over the simulation period (e.g., 100 ns). nih.govmdpi.com In a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, MD simulations were performed on the most promising inhibitors docked into the active sites of hCA isoforms IX and XII. nih.gov The results confirmed that the inhibitors maintained stable interactions with key residues, such as Thr200 and Pro201, throughout the simulation, validating the docking predictions and providing a rationale for their high affinity and selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For analogs of this compound, QSAR models can predict the activity of newly designed compounds before they are synthesized, saving significant time and resources.
In a study on piperidine carboxamide derivatives as inhibitors of anaplastic lymphoma kinase (ALK), 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Interaction Field Analysis (CoMSIA) were developed. researchgate.net These models provide 3D contour maps that visualize the regions around the molecular scaffold where certain physicochemical properties are predicted to enhance or diminish biological activity. researchgate.net For example, a CoMFA steric contour map might indicate that a bulky substituent is favored in one region for better potency, while an electrostatic map might show that a negatively charged group is preferred in another. researchgate.net The statistical significance of these models is validated using parameters like the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²). researchgate.net
| QSAR Model | Q² (Cross-validated) | R² (Non-cross-validated) | Key Descriptors |
| CoMFA | 0.735 | 0.963 | Steric, Electrostatic |
| CoMSIA | 0.711 | 0.957 | Steric, Electrostatic, Hydrophobic |
This table displays statistical results from a representative 3D-QSAR study on piperidine carboxamide derivatives, illustrating the predictive power of the models. researchgate.net
Virtual Screening Methodologies for Novel Compound Identification and Lead Optimization
Virtual screening is a powerful computational strategy used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. sciengpub.irnih.gov This process can rapidly filter millions of potential molecules down to a manageable number for experimental testing.
Structure-based virtual screening, which utilizes molecular docking, is a common approach. In this method, every compound in a large library is docked into the active site of a target protein. nih.gov The compounds are then ranked based on their docking scores, and the top-scoring "hits" are selected for further investigation. sciengpub.ir For piperidine-based scaffolds, virtual screening has been used to identify potential inhibitors for various targets. sciengpub.ir The process allows for the rapid identification of novel chemical starting points for lead optimization. nih.gov Following the initial screen, the identified hits can be further analyzed using more rigorous computational methods or acquired for biological evaluation. researchgate.net
In Silico Pharmacokinetic Property Predictions (e.g., Lipophilicity, Aqueous Solubility, Hydrogen Bonding Characteristics)
In addition to predicting biological activity, computational methods are vital for evaluating the pharmacokinetic profile (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) of drug candidates. mdpi.comresearchgate.net Predicting these properties in silico helps to identify compounds with poor drug-like characteristics early in the discovery process, reducing late-stage failures. mdpi.com
For novel piperidine derivatives, web-based tools like SwissADME are commonly used to calculate a range of physicochemical properties. researchgate.net These include lipophilicity (often expressed as logP), aqueous solubility (logS), the number of hydrogen bond donors and acceptors, and molecular weight. These parameters are often evaluated against established guidelines like Lipinski's Rule of Five, which helps to predict oral bioavailability. mdpi.com Other predictions include blood-brain barrier (BBB) penetration and gastrointestinal (GI) absorption, which are critical for drugs targeting the central nervous system or those intended for oral administration. mdpi.comresearchgate.net
| Property | Description | Predicted Value Range for Analogs |
| Molecular Weight | Mass of the molecule ( g/mol ) | < 500 |
| logP | Octanol-water partition coefficient; measure of lipophilicity | 1.5 - 3.5 |
| Aqueous Solubility (logS) | Logarithm of the molar solubility in water | Moderately to poorly soluble |
| H-Bond Donors | Number of O-H and N-H bonds | 1 - 2 |
| H-Bond Acceptors | Number of N and O atoms | 4 - 6 |
| Lipinski's Rule of Five | Guideline for oral bioavailability | 0 violations |
This interactive table summarizes typical in silico pharmacokinetic predictions for drug-like piperidine carboxamide derivatives based on computational studies. nih.govresearchgate.netmdpi.com
Future Research Directions and Therapeutic Potential
Rational Design and Synthesis of Advanced Chemical Entities
The rational design of novel derivatives based on the 1-(phenylsulfonyl)piperidine-4-carboxamide core is a cornerstone of future research. This strategy involves the targeted modification of the lead structure to optimize its interaction with biological targets, thereby improving potency, selectivity, and pharmacokinetic profiles.
One successful approach involves the modification of existing drug scaffolds. For instance, by using the antiandrogen drug bicalutamide (B1683754) as a template, a series of phenylsulfonyl-benzamide derivatives were designed. This strategy aimed to rigidify the original structure by replacing a flexible linker with a phenyl group, leading to novel compounds with improved anti-prostate cancer activities. nih.gov
Another key strategy is the "tail approach," where the core scaffold is maintained while peripheral functionalities are varied. This method has been effectively used to design selective human carbonic anhydrase (hCA) inhibitors. By modifying the "tail" portion of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives, researchers can optimize interactions with variable regions of the enzyme's active site, enhancing selectivity for specific isoforms like hCA IX and XII, which are associated with cancer. nih.gov The flexibility and hydrophilicity of these "tails," which can include piperazine (B1678402) and benzylamine (B48309) amides, are crucial for achieving enhanced activity and selectivity. nih.gov
Fragment-based design also offers a powerful route to advanced chemical entities. For example, in the development of Cathepsin K inhibitors for osteoporosis, a benzylamine group was introduced to a piperidine-3-carboxamide skeleton. nih.gov This "fragment growth" strategy was guided by molecular docking studies to enhance interactions within the P3 pocket of the enzyme's active site. nih.gov Similarly, linking the piperidine-4-carboxamide scaffold to other pharmacophores, such as the 7H-pyrrolo[2,3-d]pyrimidine group, has led to potent and orally bioavailable inhibitors of Protein Kinase B (PKB/Akt), a key target in cancer therapy. acs.org
These rational design strategies, summarized in the table below, underscore the importance of structure-activity relationship (SAR) studies in guiding the synthesis of next-generation therapeutic agents derived from the this compound scaffold.
| Design Strategy | Core Scaffold Modification | Target/Application | Example Outcome |
|---|---|---|---|
| Scaffold Rigidification | Replacement of a flexible linker with a rigid phenyl group. | Anti-prostate cancer | Novel phenylsulfonyl-benzamides with improved antiproliferative activity. nih.gov |
| "Tail Approach" | Variation of tail functionality (e.g., piperazine, benzylamine amides). | Selective Carbonic Anhydrase IX/XII inhibition | Potent and selective hCA inhibitors. nih.gov |
| Fragment Growth | Introduction of a benzylamine group to enhance pocket binding. | Cathepsin K inhibition (Osteoporosis) | Novel piperidine-3-carboxamide derivatives with strong inhibitory activity. nih.gov |
| Pharmacophore Hybridization | Linking the piperidine (B6355638) core to a 7H-pyrrolo[2,3-d]pyrimidine moiety. | Protein Kinase B (Akt) inhibition (Cancer) | Selective and orally bioavailable PKB inhibitors. acs.org |
Exploration of Novel Biological Targets and Therapeutic Pathways
The inherent versatility of the this compound scaffold allows it to interact with a diverse range of biological targets, opening up new therapeutic avenues beyond its initial applications. Future research will focus on systematically exploring these novel targets and the associated signaling pathways.
Enzyme Inhibition: A significant area of exploration is enzyme inhibition. Derivatives have shown potent activity against various human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII. nih.gov This suggests a therapeutic potential in oncology. Another promising target is Cathepsin K, a cysteine protease involved in bone resorption, where piperidine-3-carboxamide derivatives have been identified as potent inhibitors for potential osteoporosis treatment. nih.gov Further investigation into other enzyme families, such as lipoxygenases and cholinesterases (acetylcholinesterase and butyrylcholinesterase), has also yielded active compounds, indicating potential applications in inflammatory and neurodegenerative diseases. who.intkfupm.edu.sa
Receptor Modulation: The scaffold is also amenable to targeting various cell surface and intracellular receptors. Piperidine derivatives have been investigated as potent dopamine (B1211576) reuptake inhibitors, suggesting utility in neurological and psychiatric disorders. researchgate.net Additionally, modifications of the piperidine-carboxamide structure have led to the discovery of selective μ-opioid receptor (MOR) agonists with potent analgesic effects. ebi.ac.uk The sigma-1 receptor (S1R), a unique intracellular chaperone protein implicated in various CNS disorders and cancer, has also been identified as a target for piperidine-based compounds. nih.gov
Kinase Pathways: The protein kinase family is a critical area for therapeutic intervention, particularly in cancer. The this compound scaffold has been successfully adapted to create potent and selective inhibitors of Protein Kinase B (PKB/Akt), a central node in cell survival pathways frequently deregulated in tumors. acs.org Multi-targeted kinase inhibitors have also been developed by hybridizing piperine-carboximidamide structures to simultaneously inhibit EGFR, BRAF, and CDK2, offering a strategy to overcome chemotherapy resistance. nih.gov
The table below summarizes some of the novel biological targets identified for this class of compounds.
| Target Class | Specific Target | Potential Therapeutic Area |
|---|---|---|
| Enzymes | Carbonic Anhydrases (hCA IX, hCA XII) nih.gov | Oncology |
| Cathepsin K nih.gov | Osteoporosis | |
| Secretory Glutaminyl Cyclase (sQC) researchgate.net | Alzheimer's Disease | |
| Receptors / Transporters | Dopamine Transporter researchgate.net | Neurological/Psychiatric Disorders |
| μ-Opioid Receptor (MOR) ebi.ac.uk | Pain Management | |
| Sigma-1 Receptor (S1R) nih.gov | CNS Disorders, Oncology | |
| Kinases | Protein Kinase B (PKB/Akt), EGFR, BRAF, CDK2 acs.orgnih.gov | Oncology |
Development of Innovative and Sustainable Synthetic Methodologies
Advancing the therapeutic potential of this compound derivatives is intrinsically linked to the development of efficient, innovative, and sustainable synthetic methods. Modern organic synthesis is increasingly focused on green chemistry principles, aiming to reduce waste, energy consumption, and the use of hazardous materials. uninsubria.it
Streamlined Synthesis: Recent breakthroughs offer powerful tools for constructing the core piperidine ring. A novel two-stage process combines biocatalytic carbon-hydrogen (C-H) oxidation with nickel electrocatalysis for radical cross-coupling. news-medical.net This modular approach dramatically simplifies the synthesis of complex piperidines, reducing multi-step sequences to as few as two to five steps and avoiding the need for costly precious metal catalysts like palladium. news-medical.net One-pot multicomponent reactions, which combine several steps without isolating intermediates, represent another efficient strategy for generating highly functionalized piperidines. researchgate.net
Sustainable Approaches: Sustainability can be enhanced by choosing greener reagents and reaction conditions. For example, replacing piperidine, a hazardous base commonly used in solid-phase peptide synthesis, with safer alternatives like 3-(diethylamino)propylamine (B94944) (DEAPA) exemplifies a move towards greener protocols. rsc.org The use of water as a solvent in certain reactions, such as iridium-catalyzed hydrogen transfer, not only improves the environmental profile but can also prevent the racemization of chiral substrates. nih.gov Furthermore, developing synthetic routes that utilize enantiopure starting materials can bypass the need for chiral resolution steps, improving efficiency and reducing waste. uninsubria.it
Advanced Catalysis and Functionalization: The hydrogenation of pyridine (B92270) precursors remains a fundamental method for piperidine synthesis. nih.govresearchgate.net Modern approaches focus on developing more efficient catalysts, including both metal-based and organocatalysts, that operate under milder conditions. nih.gov Innovative methods like intramolecular reductive amination catalyzed by iron complexes provide efficient routes to the piperidine core from acyclic precursors. nih.gov These advanced methods, summarized below, are crucial for rapidly generating diverse libraries of this compound analogs for biological screening.
| Methodology | Description | Key Advantages |
|---|---|---|
| Biocatalytic C-H Oxidation & Ni-Electrocatalysis | A two-step process for modular functionalization of piperidines. news-medical.net | Reduces step count, avoids precious metals, cost-effective. news-medical.net |
| One-Pot Multicomponent Reactions | Domino reactions combining multiple reactants (e.g., β-ketoesters, aldehydes, amines) in a single step. researchgate.net | High efficiency, rapid access to complex structures. |
| Hydrogen Borrowing Annulation | Iridium-catalyzed cascade to form two C-N bonds stereoselectively. nih.gov | Stereoselective, enables use of water as a green solvent. nih.gov |
| Iron-Catalyzed Reductive Amination | Cyclization of ϖ-amino fatty acids using an iron catalyst and a silane (B1218182) reductant. nih.gov | Efficient for forming various azacycles. nih.gov |
| Chemoselective One-Pot Reactions | Combining multiple distinct reactions, like Suzuki–Miyaura coupling and hydrogenation, in a single pot. nih.gov | Faster and less costly synthesis. mdpi.com |
Integration of Advanced Computational and Experimental Research Paradigms
The synergy between computational and experimental techniques is accelerating the discovery and optimization of novel therapeutics based on the this compound scaffold. This integrated paradigm allows for a more rational, cost-effective, and efficient drug discovery process.
In Silico Screening and Design: The process often begins with in silico methods. Virtual screening of large compound libraries against a specific biological target can rapidly identify potential hit compounds. researchgate.netresearchgate.net These methods can be structure-based, relying on the 3D structure of the target protein, or ligand-based, using information from known active molecules. nih.gov Molecular docking simulations are then employed to predict the binding modes of these hits within the target's active site, providing crucial insights for subsequent rational design. nih.govnih.gov For example, docking studies have been instrumental in understanding how derivatives bind to targets like carbonic anhydrase IX and the sigma-1 receptor. nih.govnih.gov
Molecular Dynamics and Advanced Modeling: To refine the understanding of ligand-protein interactions, molecular dynamics (MD) simulations are used. MD simulations can predict the stability of a ligand-protein complex over time, revealing key dynamic interactions that are not apparent from static docking poses. nih.govresearchgate.net This computational tool was vital in confirming the stability of inhibitors in the active sites of human carbonic anhydrase and yeast α-glucosidase. nih.govresearchgate.net Furthermore, quantum mechanics (QM) calculations can provide deeper insights into the electronic properties of molecules, helping to elucidate reaction mechanisms, such as the P450-catalyzed metabolism of 4-aminopiperidine (B84694) drugs. acs.org
Experimental Validation: The predictions generated from these computational models are then validated through experimental synthesis and biological evaluation. The synthesized compounds are tested in biochemical and cellular assays to determine their actual potency and selectivity. nih.govacs.org This iterative cycle of computational prediction followed by experimental validation allows for the rapid optimization of lead compounds. For instance, after computational studies identified promising candidates, functional assays confirmed that a specific piperidine/piperazine-based compound acted as a potent S1R agonist. nih.gov This integrated approach ensures that research efforts are focused on the most promising molecules, significantly enhancing the efficiency of the drug discovery pipeline. nih.govnih.gov
Comprehensive Preclinical Efficacy and Mechanistic Validation in Disease Models
Following the identification and optimization of lead compounds through rational design and in vitro testing, the next critical phase is the comprehensive evaluation of their efficacy and mechanism of action in relevant preclinical disease models. This step is essential to bridge the gap between promising laboratory findings and potential clinical applications.
In Vivo Efficacy Studies: The primary goal of this stage is to demonstrate that a compound has the desired therapeutic effect in a living organism. For potential anticancer agents, this typically involves using human tumor xenograft models in immunocompromised mice. For example, orally bioavailable inhibitors of Protein Kinase B (PKB) derived from a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide scaffold have been shown to strongly inhibit tumor growth at well-tolerated doses. acs.org Similarly, a hybrid of phenylsulfonyl furoxan and phenstatin (B1242451) significantly inhibited the growth of paclitaxel-resistant tumors in a nude mice xenograft model, highlighting its potential for overcoming chemo-resistance. nih.gov For other therapeutic areas, different models are employed; for instance, analgesic properties of piperidine-4-carboxamide derivatives have been confirmed in mice using the hot plate test. researchgate.netebi.ac.uk
Mechanistic Validation: Alongside efficacy, it is crucial to validate that the compound works through its intended mechanism of action in vivo. This can be achieved by measuring biomarkers associated with the target pathway. In the study of PKB inhibitors, researchers confirmed that the compounds modulated biomarkers of signaling through the PKB pathway within the tumors. acs.org For compounds designed as multi-functional agents, each mechanism should be investigated. Mechanistic studies of a potent anti-tumor agent revealed it acted as a bifunctional compound, both inhibiting tubulin polymerization and releasing nitric oxide (NO). nih.gov This dual action was shown to result in potent anti-angiogenesis effects, cell cycle arrest, and the induction of apoptosis, providing a thorough understanding of its potent anticancer activity. nih.gov These preclinical validations are critical for selecting the most promising candidates for progression into clinical trials.
The table below provides examples of preclinical validation for derivatives of the core scaffold.
| Compound Class | Disease Model | Efficacy Finding | Mechanistic Validation |
|---|---|---|---|
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides acs.org | Human tumor xenografts in nude mice | Strongly inhibited tumor growth at well-tolerated doses. | Modulated biomarkers of the PKB signaling pathway in vivo. |
| Phenylsulfonyl furoxan-phenstatin hybrids nih.gov | Paclitaxel-resistant tumor xenograft in nude mice | Significantly inhibited tumor growth with low toxicity. | Confirmed tubulin polymerization inhibition and NO-releasing activities, leading to anti-angiogenesis and apoptosis. |
| Piperidine-4-carboxamide derivatives researchgate.netebi.ac.uk | Mouse models of pain (e.g., hot plate test) | Demonstrated significant analgesic effects. | Antinociceptive effect was blocked by the opioid antagonist naloxone, confirming mechanism via μ-opioid receptor. ebi.ac.uk |
Q & A
Q. What are the key synthetic routes for 1-(phenylsulfonyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling piperidine-4-carboxamide with phenylsulfonyl chloride under basic conditions. A common approach includes:
Nucleophilic substitution : Reacting piperidine-4-carboxamide with phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C .
Hydrolysis and purification : Post-reaction, the mixture is acidified (pH 3–4) to precipitate the product, followed by filtration and recrystallization.
Optimization Tips :
- Control reaction temperature to avoid side reactions (e.g., over-sulfonation).
- Use high-purity solvents to minimize byproducts.
- Monitor reaction progress via TLC or HPLC (retention time ~8.2 min under C18 column conditions) .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
| Technique | Key Data | Purpose |
|---|---|---|
| ¹H/¹³C NMR | δ 1.52–3.42 (piperidine CH), 7.49–8.09 (aromatic protons) | Confirm regiochemistry and purity |
| IR Spectroscopy | Peaks at 1687 cm⁻¹ (amide C=O), 1350 cm⁻¹ (sulfonyl S=O) | Validate functional groups |
| Elemental Analysis | %C: 49.99 (calc.) vs. 50.04 (obs.) | Verify molecular formula |
| HPLC | Purity >98% (C18 column, 10 mM ammonium acetate/MeOH gradient) | Quantify purity |
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for analogs of this compound?
Methodological Answer: Discrepancies in activity (e.g., enzyme inhibition IC₅₀ values) may arise from:
- Structural variations : Substituents on the phenyl ring (e.g., electron-withdrawing groups) alter sulfonamide reactivity. For example, 4-chloro derivatives show 10× higher Carbonic Anhydrase inhibition than 4-methyl analogs .
- Assay conditions : Buffer pH (optimum ~7.4) and ionic strength affect sulfonamide binding. Standardize protocols using positive controls (e.g., acetazolamide).
- Computational validation : Perform molecular docking (AutoDock Vina) to correlate observed IC₅₀ with binding affinity scores .
Q. What strategies are effective for improving the solubility of this compound in aqueous media?
Methodological Answer:
- Co-solvent systems : Use DMSO/water (10:90 v/v) for in vitro assays. Avoid >5% DMSO to prevent cellular toxicity .
- Salt formation : React with sodium hydroxide to form a water-soluble sodium sulfonate derivative (logP reduced from 0.28 to −0.19) .
- Micellar encapsulation : Incorporate into PEG-PLGA nanoparticles (size ~120 nm) to enhance bioavailability .
Q. How can computational methods guide the design of this compound derivatives with enhanced target selectivity?
Methodological Answer:
- Quantum mechanical calculations : Use Gaussian 09 at the B3LYP/6-31G* level to optimize geometry and calculate electrostatic potential maps for predicting sulfonamide reactivity .
- Molecular dynamics (MD) : Simulate binding to Carbonic Anhydrase IX (PDB: 3IAI) for >100 ns to identify stable hydrogen bonds (e.g., with Thr199) .
- QSAR modeling : Develop 2D descriptors (e.g., polar surface area, logD) to correlate with IC₅₀ values .
Q. How should researchers address low yields in the synthesis of this compound analogs?
Methodological Answer:
- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted piperidine intermediates).
- Catalyst screening : Test alternatives to DMAP, such as HOBt/DIC, for amide coupling (yield improved from 45% to 72% in pilot trials) .
- Microwave-assisted synthesis : Reduce reaction time from 24 h to 2 h at 80°C, enhancing efficiency .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for validating structure-activity relationships (SAR) in piperidine-4-carboxamide derivatives?
Methodological Answer:
- Multivariate regression : Analyze IC₅₀ vs. substituent Hammett σ values (R² >0.85 indicates strong electronic effects) .
- Cluster analysis : Group derivatives by substituent size/hydrophobicity to identify activity trends.
- Bootstrap validation : Perform 1000 resampling iterations to confirm robustness of QSAR models .
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction : Determine dihedral angles between the piperidine ring and sulfonyl group (typically 85–90°).
- Compare with DFT-optimized structures : RMSD <0.5 Å confirms computational accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
